molecular formula C8H9BrN2O2S B1442301 N-(5-bromopyridin-3-yl)cyclopropanesulfonamide CAS No. 1083326-19-5

N-(5-bromopyridin-3-yl)cyclopropanesulfonamide

Cat. No. B1442301
Key on ui cas rn: 1083326-19-5
M. Wt: 277.14 g/mol
InChI Key: XOUPUFNVVWWHER-UHFFFAOYSA-N
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Patent
US08455522B2

Procedure details

Cyclopropanesulfonyl chloride was added dropwise to a solution of 5-Bromo-pyridin-3-ylamine (346 mg, 2 mmol), 4-dimethylaminopyridine (25 mg, 0.205 mmol) and triethylamine (0.558 mL, 4 mmol) in dichloromethane (4 mL) at room temperature under nitrogen. The reaction was stirred at this temperature for 15 h. The reaction mixture was diluted with ethyl acetate (50 mL) and the resulting solution was washed with saturated NaHCO3 solution (25 mL). The aqueous phase was extracted with ethyl acetate (50 mL). The combined organic phase was dried over anhydrous Na2SO4. After filtration and concentration, the residue was purified by flash column (0-10% CH3OH in CH2Cl2 v/v) and 248 mg of the desired product as a white solid was obtained. ESI-MS m/z: 278.9 [M+1]+, Retention time 1.02 min; 1HNMR (MeOD, 400.342 MHz) δ 1.00-1.10 (m, 4H), 2.63-2.69 (m, 1H), 3.31 (s, 1H), 7.94 (t, J=2 Hz, 1H), 8.39 (s, 1H), 8.40 (d, J=2 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
0.558 mL
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([S:4](Cl)(=[O:6])=[O:5])[CH2:3][CH2:2]1.[Br:8][C:9]1[CH:10]=[C:11]([NH2:15])[CH:12]=[N:13][CH:14]=1.C(N(CC)CC)C>CN(C)C1C=CN=CC=1.ClCCl.C(OCC)(=O)C>[Br:8][C:9]1[CH:10]=[C:11]([NH:15][S:4]([CH:1]2[CH2:3][CH2:2]2)(=[O:6])=[O:5])[CH:12]=[N:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)S(=O)(=O)Cl
Name
Quantity
346 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)N
Name
Quantity
0.558 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at this temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting solution was washed with saturated NaHCO3 solution (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column (0-10% CH3OH in CH2Cl2 v/v) and 248 mg of the desired product as a white solid
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
BrC=1C=C(C=NC1)NS(=O)(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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